o-Phenetidine
Description
Chemical Identity and Nomenclature
o-Phenetidine (B74808) is an organic compound with the molecular formula C8H11NO. It is characterized by an ethoxy group (-OCH2CH3) attached to the benzene (B151609) ring at the ortho (2-) position relative to the amino group (-NH2).
Historical Context and Significance in Chemical Research
While specific historical milestones for this compound's initial synthesis are not extensively detailed in the provided search results, its role as a derivative of aniline (B41778) places it within the broader context of early organic chemistry research. Aniline derivatives have historically been fundamental in the development of synthetic dyes, pharmaceuticals, and other complex organic molecules. The ability to modify the aniline structure with functional groups like the ethoxy group in this compound allows for tailored chemical properties, making it a valuable intermediate. Its mention in chemical repositories and its availability from chemical suppliers indicate its sustained importance in laboratory research and industrial synthesis over time.
Overview of Research Areas and Applications of this compound and its Derivatives
This compound serves as a crucial intermediate in the synthesis of a variety of chemical products. Its applications span several key industries and research domains:
Dyes and Pigments: this compound is used in the synthesis of various dyes, including azoic coupling components. For instance, it is a precursor for compounds like "Azoic Coupling Component 107" and "3-Hydroxy-2-naphthoyl-ortho-phenetidide" chemicalbook.com. It is also utilized in the production of dyes such as chromophenol AS-VL and fast acid blue R chemball.com.
Pharmaceuticals: Historically, this compound was used in the manufacture of acetophenetidin nih.gov, also known as phenacetin (B1679774), an analgesic and antipyretic drug. Its derivatives are also explored for potential medicinal applications, including antimicrobial and anticancer properties ontosight.ai. Research also involves synthesizing benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) (a related compound) and its derivatives, which have shown antimicrobial activity researcher.lifejocpr.com.
Chemical Intermediates: It functions as a building block for a wide range of specialty chemicals, including rubber chemicals and textile auxiliaries ontosight.ai. Research also explores its use in creating polymers and copolymers, such as poly(o-ethoxyaniline), for potential technological applications researchgate.net.
Analytical Chemistry and Sensing: Derivatives of o-phenylenediamine (a related compound) are investigated as fluorescent probes for nitric oxide detection due to the o-phenylenediamine group's ability to react with nitrosating species researchgate.net.
Physical and Chemical Properties Relevant to Research:
This compound is described as a reddish-brown oily liquid that becomes brown upon exposure to light and air chemball.comdrugfuture.comchemicalbook.com. It is slightly soluble in water but soluble in organic solvents like alcohol and ether drugfuture.comchemicalbook.com.
| Property | Value | Source |
| Appearance | Reddish brown oily liquid; colorless to orange to green clear liquid; rapidly becomes brown on exposure to light and air. | cymitquimica.comchemball.comdrugfuture.comchemicalbook.com |
| Boiling Point | 231-233 °C (lit.); 444 to 450 °F at 760 mmHg | sigmaaldrich.comsynquestlabs.comchemicalbook.comnoaa.gov |
| Melting Point | <-20 °C; less than -4 °F | synquestlabs.comchemball.comdrugfuture.comnoaa.gov |
| Density | 1.051 g/mL at 25 °C (lit.); 1.044 at 69.4 °F | sigmaaldrich.comchemicalbook.comnoaa.gov |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | drugfuture.comchemicalbook.com |
| Vapor Pressure | 1 mmHg at 67 °C; 1 mmHg at 152.6 °F; 25 mmHg at 271 °F | sigmaaldrich.comnoaa.gov |
| Flash Point | >200 °F | sigmaaldrich.comnoaa.gov |
| Refractive Index | n20/D 1.555 (lit.) | sigmaaldrich.comchemicalbook.com |
Research on Derivatives and Related Compounds:
Research often involves synthesizing and characterizing derivatives of o-phenylenediamine and related compounds to explore their properties and applications. For example, studies have focused on:
Benzimidazole Derivatives: Synthesizing benzimidazole derivatives from o-phenylenediamine and various carboxylic acids, aldehydes, or other reagents for applications in medicinal chemistry, antimicrobial agents, and as fluorescent probes researcher.lifejocpr.comresearchgate.netaphrc.orgmdpi.comsemanticscholar.org.
Polyaniline Derivatives: Investigating polymers and copolymers derived from aniline and its derivatives, including this compound, for applications such as nitrate (B79036) removal from water via ion exchange researchgate.net.
Corrosion Inhibitors: Exploring o-phenylenediamine derivatives as eco-friendly solutions for rust prevention on metal surfaces researchgate.net.
The diverse research areas highlight this compound's role as a versatile chemical intermediate, contributing to advancements in materials science, pharmaceuticals, and analytical chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyaniline | |
|---|---|---|
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InChI |
InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
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InChI Key |
ULHFFAFDSSHFDA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Record name | O-PHENETIDINE | |
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Related CAS |
122165-90-6 | |
| Record name | Poly(o-ethoxyaniline) | |
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DSSTOX Substance ID |
DTXSID5025863 | |
| Record name | 2-Ethoxyaniline | |
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Molecular Weight |
137.18 g/mol | |
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Physical Description |
Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
| Record name | O-PHENETIDINE | |
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| Record name | o-Phenetidine | |
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Boiling Point |
444 to 450 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | O-PHENETIDINE | |
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Solubility |
5 to 10 mg/mL at 76.1 °F (NTP, 1992) | |
| Record name | O-PHENETIDINE | |
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Density |
1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | O-PHENETIDINE | |
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Vapor Pressure |
1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg] | |
| Record name | O-PHENETIDINE | |
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| Record name | o-Phenetidine | |
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CAS No. |
94-70-2, 1321-31-9 | |
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| Record name | 2-Ethoxyaniline | |
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| Record name | o-Phenetidine | |
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| Record name | Benzenamine, ar-ethoxy- | |
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| Record name | o-Phenetidine | |
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| Record name | Benzenamine, 2-ethoxy- | |
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| Record name | 2-Ethoxyaniline | |
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| Record name | O-PHENETIDINE | |
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Melting Point |
less than -4 °F (NTP, 1992) | |
| Record name | O-PHENETIDINE | |
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Synthetic Methodologies and Reaction Pathways of O Phenetidine
Polymerization of o-Phenetidine (B74808) and its Copolymers
Chemical Oxidative Polymerization of Poly(this compound)
Chemical oxidative polymerization is a widely employed method for synthesizing poly(this compound) and its derivatives. This process typically involves using an oxidizing agent, such as potassium dichromate or ammonium (B1175870) persulfate, in an acidic medium to initiate the polymerization of the this compound monomer. The resulting polymers can exhibit semiconducting properties and are often soluble in common organic solvents, which facilitates their processing and application.
Influence of Monomer Ratio and Reaction Conditions
The characteristics of the synthesized poly(this compound) are significantly influenced by the polymerization conditions, including the monomer-to-oxidant ratio, reaction temperature, and the choice of solvent or medium. For instance, studies on the copolymerization of o-phenylenediamine (B120857) with this compound have shown that higher polymerization temperatures can lead to a greater degree of polymerization researchgate.net. The concentration of the monomer and the oxidant, along with reaction time, are critical parameters that dictate the molecular weight, yield, and morphology of the polymer chalcogen.ronih.gov. Furthermore, the choice of acid medium and dopant can affect the doping degree and electrical conductivity of the resulting polymer eurjchem.com.
Copolymerization with Aromatic Amines
Copolymerization of this compound with other aromatic amines allows for the fine-tuning of material properties, such as solubility, conductivity, and optical characteristics.
Copolymerization with o-phenylenediamine (OPD): The copolymerization of this compound with o-phenylenediamine has been investigated, with findings indicating that the incorporation of this compound units into the poly(o-phenylenediamine) structure can improve solubility compared to the homopolymer researchgate.net. Studies have explored the effect of monomer ratios and reaction temperatures on the degree of polymerization and the resulting polymer structure, suggesting a potential for tunable fluorescence properties researchgate.nettandfonline.comnih.gov.
Copolymerization with 8-aminoquinoline (B160924) (AQ): The synthesis of fine copolymer particles from 8-aminoquinoline and this compound has been achieved through chemical oxidative polymerization. Research indicates that the polymerization yield, structure, and properties are dependent on the AQ/PD ratio, temperature, and polymerization medium acs.orgacs.orgresearchgate.netresearchgate.net. Increasing the AQ content generally leads to a decrease in particle size, and specific AQ content (e.g., 5 mol%) can optimize molecular weight and bulk electrical conductivity acs.org.
Copolymerization with m-phenylenediamine (B132917) (mPD): Copolymerization of this compound with m-phenylenediamine has been explored using both chemical and electrochemical methods. Studies suggest that copolymers are generally more soluble than their parent homopolymers due to decreased chain regularity researchgate.net.
Formation of Poly(this compound) Nanocomposites
The incorporation of nanoparticles into a poly(this compound) matrix results in nanocomposites with enhanced or novel properties. These materials are typically synthesized via in-situ polymerization, where the monomer is polymerized in the presence of nanoparticles.
Poly(this compound)/ZnO Nanocomposites: Poly(this compound) and its ZnO nanocomposites have been synthesized via chemical oxidative polymerization. These nanocomposites have shown improved thermal stability compared to the pure polymer and exhibit semiconducting and fluorescent properties humanjournals.com.
Electropolymerization Techniques
Electropolymerization offers a controlled method for depositing thin films of poly(this compound) and its copolymers onto conductive substrates. This technique allows for precise control over film thickness, morphology, and properties by adjusting parameters such as applied potential, current, scan rate, and electrolyte composition.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a common technique used to study the electropolymerization of this compound and its copolymers. During CV, the monomer is oxidized at a specific potential, initiating the polymerization process. The characteristic redox peaks observed in the voltammograms provide insights into the polymerization mechanism and the electrochemical behavior of the resulting polymer films researchgate.netrowan.eduipp.ptucla.edusnu.ac.krxmu.edu.cnresearchgate.netacs.org. For instance, the electropolymerization of this compound on glassy carbon electrodes typically shows a broad anodic peak, indicating an oxidative process where the oxidized monomer undergoes further chemical reactions to form the polymer researchgate.netsnu.ac.kr. The electroactivity and electrochromism of copolymers can be significantly influenced by the monomer ratios and the electropolymerization technique employed researchgate.net.
Constant Potential and Constant Current Methods
Beyond cyclic voltammetry, constant potential (potentiostatic) and constant current (galvanostatic) methods are also utilized for the electropolymerization of this compound. These techniques allow for the deposition of polymer films under controlled potential or current, which can influence the film morphology and properties. For example, constant potential amperometry has been used to produce poly(this compound) films with specific permselectivity characteristics mdpi.com. The choice between these methods can impact the resulting polymer structure and its performance in various applications researchgate.netmdpi.com.
Compound List
this compound
Poly(this compound)
o-Phenylenediamine (OPD)
8-Aminoquinoline (AQ)
m-Phenylenediamine (mPD)
Poly(o-phenylenediamine) (PoPD)
Poly(o-phenylenediamine-co-pyrrole)
Poly(o-phenylenediamine)/ZnO nanocomposites
Poly(this compound)/NiCoFe₂O₄ nanocomposites
Poly(o-phenylenediamine)/Cobalt Ferrite Nanohybrid
Poly(this compound-co-o/p-toluidine)
Poly(o-phenylenediamine-co-aniline)
Diphenylamine (DPA)
Poly(this compound-co-2-aminobenzothiazole)
Poly(o-anisidine)
o-Toluidine
p-Toluidine
2,3-Diaminophenazine
Pyrrole
NiCoFe₂O₄ nanoparticles
ZnO nanoparticles
Cobalt Ferrite nanoparticles
Graphite
Spectroscopic and Structural Characterization of O Phenetidine and Its Derivatives
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation. For o-phenetidine (B74808) and its derivatives, FTIR spectra reveal characteristic vibrational modes associated with amine, aromatic, and ether functionalities.
This compound: The FTIR spectrum of this compound typically exhibits absorption bands corresponding to the N-H stretching vibrations of the primary amine group, usually observed as two peaks in the region of 3300-3500 cm⁻¹ (asymmetrical and symmetrical stretching) researchgate.netchegg.com. Aromatic C-H stretching vibrations are seen around 3000-3100 cm⁻¹ ajol.info, while aliphatic C-H stretching from the ethoxy group appears in the 2800-3000 cm⁻¹ range ajol.info. The C-O stretching vibration of the ether linkage is usually found in the 1000-1300 cm⁻¹ region ajol.info. Aromatic ring vibrations (C=C stretching) are typically observed between 1450-1650 cm⁻¹ researchgate.netajol.info.
Derivatives: In Schiff base derivatives formed from this compound, the disappearance or significant shift of the N-H stretching bands and the appearance of a strong C=N (imine) stretching band, typically around 1600-1650 cm⁻¹ ajol.infoworldscientificnews.comresearchgate.netauctoresonline.orgnih.govhivnursing.net, are key indicators of the reaction. Metal complexation of these Schiff bases often leads to shifts in the imine stretching band, suggesting coordination at the imine nitrogen worldscientificnews.com.
Table 3.1.1: Characteristic FTIR Absorption Bands for this compound and Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Assignment | Source(s) |
| N-H (primary amine) | 3385, 3470 | Symmetrical and asymmetrical stretching | researchgate.net |
| N-H (primary amine) | 3300-3500 | Symmetrical and asymmetrical stretching | chegg.com |
| C-H (aromatic) | 3000-3100 | Stretching | ajol.info |
| C-H (aliphatic) | 2800-3000 | Stretching (ethoxy group) | ajol.info |
| C=N (imine) | 1600-1650 | Stretching (Schiff base derivatives) | ajol.infoworldscientificnews.comresearchgate.netauctoresonline.org |
| C=C (aromatic ring) | 1450-1650 | Stretching | researchgate.netajol.info |
| C-O (ether) | 1000-1300 | Stretching (ethoxy group) | ajol.info |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes electronic transitions within molecules, typically involving π → π* and n → π* transitions. It is valuable for studying conjugated systems and chromophores.
This compound: this compound, with its aniline (B41778) moiety, exhibits absorption bands in the UV region. Literature reports suggest absorption maxima in the range of 200-300 nm, attributed to π → π* transitions of the aromatic ring and the amino group's lone pair interacting with the π system researchgate.netsielc.com. For example, o-phenylenediamine (B120857) (a related compound) shows absorption bands at 210 nm, 240 nm, and 294 nm researchgate.net. The ethoxy group can influence the electronic distribution and thus the absorption wavelengths.
Derivatives: The formation of derivatives, such as Schiff bases or polymers, often leads to extended conjugation, resulting in bathochromic shifts (red shifts) and increased molar absorptivities. For instance, charge transfer complexes involving o-phenylenediamine show absorption bands at longer wavelengths, above 400 nm nih.gov. Copolymers involving o-phenylenediamine and this compound show variations in their UV-Vis spectra, with polaronic peaks appearing at different wavelengths depending on the monomer ratio and polymerization conditions researchgate.netscirp.orgscirp.org.
Table 3.2.1: Typical UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds
| Compound/Class | λmax (nm) | Assignment | Source(s) |
| This compound | ~210-230, ~280-300 | π → π* transitions of aromatic ring and amino group | researchgate.netsielc.com |
| o-Phenylenediamine | 210, 240, 294 | π → π* transitions of disubstituted benzene (B151609) ring | researchgate.net |
| Charge Transfer Complex | > 400 | Charge transfer bands | nih.gov |
| Poly(o-PDA)/Poly(o-PHT) Copolymers | Varies | Dependent on monomer ratio and polymerization; polaronic transitions | researchgate.netscirp.orgscirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for detailed structural elucidation, providing information about the connectivity and environment of hydrogen and carbon atoms.
¹H NMR Spectroscopy
¹H NMR spectra provide information on the number, type, and environment of protons in a molecule.
This compound: The ¹H NMR spectrum of this compound typically shows signals for the aromatic protons, which appear as a complex multiplet in the δ 6.5-7.5 ppm range iucr.orgnih.govchemicalbook.com. The NH₂ protons are usually observed as a broad singlet, often in the δ 3.5-6.0 ppm range, though their exact position can vary due to hydrogen bonding and solvent effects chegg.comiucr.org. The ethoxy group protons appear as a triplet for the methyl (CH₃) protons around δ 1.3-1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 3.9-4.1 ppm iucr.orgchemicalbook.com.
Derivatives: In Schiff base derivatives, the imine proton (HC=N-) is a characteristic singlet, typically observed in the δ 8.5-9.7 ppm range ajol.infoworldscientificnews.comresearchgate.net. The aromatic proton signals may shift due to the influence of the imine group and the other aromatic ring. For example, in the Schiff base derived from 4-ethoxyaniline and 2-pyridinecarboxaldehyde, aromatic protons are observed between δ 7.06-7.91 ppm, the imine proton at δ 9.71 ppm, and the ethoxy group protons at δ 4.10 ppm (q) and 1.32 ppm (t) researchgate.net.
Table 3.3.1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound and Derivatives
| Compound/Proton Type | Chemical Shift (δ, ppm) | Multiplicity/Description | Source(s) |
| This compound (NH₂) | 3.5-6.0 | Broad singlet | chegg.comiucr.org |
| This compound (CH₃) | 1.3-1.4 | Triplet | iucr.orgchemicalbook.com |
| This compound (CH₂) | 3.9-4.1 | Quartet | iucr.orgchemicalbook.com |
| This compound (Aromatic) | 6.5-7.5 | Multiplet | iucr.orgnih.govchemicalbook.com |
| Schiff Base (HC=N-) | 8.5-9.7 | Singlet | ajol.infoworldscientificnews.comresearchgate.net |
| Schiff Base (Aromatic) | 7.0-8.0 | Multiplet | researchgate.net |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
This compound: The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic carbons, typically in the δ 100-155 ppm range iucr.orgnih.govhmdb.ca. The carbon attached to the oxygen of the ethoxy group (C-O) appears around δ 145-155 ppm, while the other aromatic carbons resonate in the δ 100-135 ppm range iucr.org. The aliphatic carbons of the ethoxy group appear at lower field: the CH₂ carbon is usually around δ 63-64 ppm, and the CH₃ carbon around δ 14-15 ppm iucr.orgchemicalbook.com.
Derivatives: In Schiff base derivatives, the imine carbon (C=N) is significantly deshielded and appears in the δ 158-160 ppm range ajol.infoworldscientificnews.comresearchgate.net. The carbons of the pyridine (B92270) ring in pyridine-based Schiff bases also show characteristic shifts researchgate.net.
Table 3.3.2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Derivatives
| Compound/Carbon Type | Chemical Shift (δ, ppm) | Assignment | Source(s) |
| This compound (C-O) | 145-155 | Aromatic carbon attached to oxygen | iucr.org |
| This compound (Aromatic) | 100-135 | Other aromatic carbons | iucr.org |
| This compound (CH₂) | 63-64 | Methylene carbon of ethoxy group | iucr.orgchemicalbook.com |
| This compound (CH₃) | 14-15 | Methyl carbon of ethoxy group | iucr.orgchemicalbook.com |
| Schiff Base (C=N) | 158-160 | Imino carbon | ajol.infoworldscientificnews.comresearchgate.net |
Compound Name Table
| Common Name | IUPAC Name | CAS Number |
| This compound | 2-Ethoxyaniline | 94-70-2 |
| o-Phenylenediamine | Benzene-1,2-diamine | 95-54-5 |
| p-Ethoxyaniline | 4-Ethoxyaniline | 150-71-0 |
Morphological Characterization
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers high-resolution imaging of materials by transmitting a beam of electrons through a specimen. This technique is crucial for visualizing the morphology, size, and internal structure of nanomaterials and polymer structures synthesized using this compound.
In the realm of conductive polymers, TEM has been instrumental in characterizing structures derived from this compound and related compounds. For instance, poly(o-phenylenediamine) (POPD) nanotubes synthesized via template methods have been visualized using TEM, confirming their uniform and well-aligned arrays niscpr.res.in. Similarly, poly(o-ethoxyaniline) (POEA) films, a derivative of this compound, have been examined by TEM, providing evidence for the formation of conducting islands within the film matrix. These islands were observed to vary in size, ranging from 67 to 470 Å capes.gov.brscite.ai. Furthermore, TEM has been used to characterize carbon quantum dots (CQDs) synthesized from o-phenylenediamine, revealing their spherical nature with an average diameter of 4 ± 1 nm beilstein-journals.org. In studies involving copolymers, TEM has also been utilized to observe nanoplatinum particles deposited on copolymers containing o-phenylenediamine and this compound, with particle sizes reaching up to 10 nm researchgate.net.
Table 1: TEM Characterization Findings of Materials Involving this compound
| Material/Structure Studied | Key Morphological Features / Dimensions | Reference(s) |
| Gold Nanoparticles (GNUs) synthesized with this compound | Urchin-like shapes, sharp tips (30 nm length), diameter > 300 nm (555.9 ± 93.9 nm to 600.6 ± 84.9 nm) | nih.gov |
| Carbon Quantum Dots (CQDs) from o-phenylenediamine | Spherical, average diameter 4 ± 1 nm | beilstein-journals.org |
| Poly(o-ethoxyaniline) (POEA) Films | Conducting islands, size 67-470 Å | capes.gov.brscite.ai |
| Poly(o-phenylenediamine) (POPD) Nanotubes | Uniform and well-aligned arrays | niscpr.res.in |
| Nanoplatinum on (oPD/o-phenetidine) Copolymer | Particles up to 10 nm | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) provides high-resolution topographical images of surfaces by scanning a sharp tip across the sample. It is particularly useful for analyzing the surface morphology, roughness, and mechanical properties of thin films, fibers, and nanostructures.
AFM has been employed to study the morphology of fibers produced via electrospinning, such as those incorporating poly(this compound) (POEA) with thermoplastic polyurethane (TPU). TPU nanofibers without POEA exhibited a cylindrical morphology with beads and a diameter of approximately 330 nm. In contrast, TPU/POEA fibers containing 30 wt% POEA showed uniform morphology without beads, with diameters around 400 nm researchgate.net.
In the characterization of carbon quantum dots (CQDs) derived from o-phenylenediamine, AFM imaging confirmed their spherical nature, with diameters typically ranging between 2 and 5 nm and a measured height of 2.6 nm. The root-mean-square (RMS) roughness of CQDs incorporated into polyurethane (CQDs/PU) samples was found to be 14.04 nm beilstein-journals.org. Similar to TEM findings, AFM has also been used to visualize conducting islands in poly(o-ethoxyaniline) (POEA) films, with observed sizes ranging from 67 to 470 Å capes.gov.brscite.ai.
Furthermore, AFM has been utilized to determine the thickness of hydrated poly(o-phenylenediamine) (PPD) films. Using force curve analysis, the thickness of these films was estimated to be 19.3 ± 8.2 nm, a value consistent with measurements obtained directly from AFM images (19.6 ± 5.2 nm) ntmdt-si.com. AFM also provided insights into surface features like gold nodules, which measured approximately 85 nm after PPD coating, compared to about 60 nm for the bare electrode ntmdt-si.com. Atomic Force Spectroscopy (AFS), a variant of AFM, has also been applied to nanostructured films of poly(o-ethoxyaniline) to study intermolecular interactions and adhesion forces nih.govcambridge.orgdntb.gov.ua.
Table 2: AFM Characterization Findings of Materials Involving this compound
| Material/Structure Studied | Key Morphological Features / Dimensions | Reference(s) |
| TPU/Poly(this compound) (POEA) Fibers | TPU nanofibers (no POEA): cylindrical, beads, diameter ~330 nm | researchgate.net |
| TPU/POEA (30 wt%): uniform, no beads, diameter ~400 nm | researchgate.net | |
| Carbon Quantum Dots (CQDs) from o-phenylenediamine | Spherical, diameter 2-5 nm, height 2.6 nm | beilstein-journals.org |
| CQDs/PU sample RMS roughness: 14.04 nm | beilstein-journals.org | |
| Poly(o-ethoxyaniline) (POEA) Films | Conducting islands, size 67-470 Å | capes.gov.brscite.ai |
| Hydrated Poly(o-phenylenediamine) (PPD) Films | Thickness: 19.3 ± 8.2 nm (force curve), 19.6 ± 5.2 nm (image) | ntmdt-si.com |
| Gold Nodules (after PPD coating) | ~85 nm | ntmdt-si.com |
Reaction Mechanisms and Chemical Transformations of O Phenetidine
Oxidative Processes and Polymerization Mechanisms
o-Phenetidine (B74808), akin to other aromatic amines like o-phenylenediamine (B120857) (OPD), can undergo oxidative polymerization. This process typically involves the chemical or electrochemical oxidation of the monomer, leading to the formation of conjugated polymers. The mechanism generally initiates with the oxidation of the amine group, forming a radical cation. This species can then undergo deprotonation and subsequent coupling reactions, often leading to the formation of extended conjugated systems, such as those with phenazine-like structures observed in poly(o-phenylenediamine) researchgate.netresearchgate.netmdpi.com.
The ethoxy group present in this compound can influence the solubility and processing characteristics of the resulting polymers compared to unsubstituted poly(phenylenediamine) doi.org. The initial step in the oxidation of aromatic amines often involves the formation of a π-conjugated system through electron rearrangement researchgate.netmdpi.com. While specific polymerization mechanisms for this compound are less detailed in the provided literature than for OPD, it is understood that similar radical cation intermediates and coupling pathways are involved. The presence of oxidants like ammonium (B1175870) persulfate or iron(III) chloride can initiate these processes researchgate.netresearchgate.net.
Table 4.1: Oxidative Polymerization of this compound (Inferred from Related Compounds)
| Oxidant/Conditions | Monomer(s) | Proposed Polymer Structure/Features | Reference (Related) |
| Ammonium Persulfate | This compound | Poly(this compound), conjugated polymer, emeraldine (B8112657) state | doi.org |
| Ammonium Persulfate / Acid | This compound / o-Phenylenediamine (copolymer) | Partly phenazine-like structures, improved solubility | researchgate.net |
| Iron(III) Chloride | This compound | Conjugated polymer, potentially with phenazine-like linkages | researchgate.net |
| Oxidative Conditions | This compound | Formation of radical cations, dimeric/oligomeric species, polymers | researchgate.netmdpi.comnih.gov |
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the amino and ethoxy groups. The amino group is a stronger activating and ortho/para director than the ethoxy group libretexts.orgmasterorganicchemistry.com. Consequently, electrophilic attack is primarily directed to the positions ortho and para to the amino group.
A common example of EAS on this compound is nitration. The formation of 5-nitro-o-phenetidine indicates that substitution occurs at the position para to the amino group and ortho to the ethoxy group cymitquimica.com. The mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex) where the positive charge is delocalized onto the activating substituents, particularly the amino group. This stabilization is more effective for ortho and para attack compared to meta attack.
Table 4.2: Electrophilic Aromatic Substitution Reactions of this compound
| Electrophile | Reagent(s) | Product(s) | Directing Effect of Substituents | Reference |
| Nitro | Nitric acid / Sulfuric acid | 5-Nitro-o-phenetidine | -NH₂ (o,p), -OEt (o,p) | cymitquimica.com |
| Halogen | Halogenating agent | Halogenated this compound | -NH₂ (o,p), -OEt (o,p) | libretexts.orgmasterorganicchemistry.com |
Cyclization Reactions in Derivative Synthesis
As an ortho-diamine, this compound readily participates in cyclization reactions with various bifunctional reagents to form heterocyclic compounds. These reactions are crucial for synthesizing a wide array of derivatives with potential pharmaceutical and material science applications.
Benzimidazole (B57391) Formation: Condensation with carboxylic acids or their derivatives (e.g., esters, acid chlorides) or with aldehydes leads to the formation of benzimidazoles wikipedia.orgmdpi.combeilstein-journals.orgresearchgate.net. For example, reaction with aldehydes in the presence of catalysts or under mild conditions yields 2-substituted benzimidazoles. The mechanism typically involves initial Schiff base formation followed by intramolecular cyclization and dehydration.
Quinoxaline Formation: Reaction with 1,2-dicarbonyl compounds, such as dimethyl oxalate, results in the formation of quinoxalines wikipedia.org. This involves a double condensation reaction.
Quinoline (B57606) Synthesis: While o-phenylenediamine is more commonly cited, related reactions for quinoline synthesis can involve ortho-diamines, suggesting potential applications for this compound in forming quinoline derivatives through condensation and cyclization pathways with carbonyl compounds ijpsr.comrsc.orgrsc.org.
Phenothiazine (B1677639) and Related Heterocycles: Although direct examples for this compound are scarce in the provided results, the synthesis of phenothiazine derivatives often involves reactions of aniline (B41778) derivatives or related diamines in complex cyclization schemes dtic.milresearchgate.netnih.govmdpi.comnih.gov. The presence of the amine and ether functionalities suggests potential for this compound to be incorporated into such ring systems.
Theoretical and Computational Studies of O Phenetidine
Quantum Chemical Analysis and DFT Studies
Quantum chemical analysis, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular structure, electronic properties, and vibrational frequencies of o-Phenetidine (B74808) and its derivatives. These computational methods allow for the precise calculation of molecular geometries and the prediction of spectroscopic data, which can then be correlated with experimental findings.
A key application of DFT is the optimization of molecular geometry to find the most stable conformation. For derivatives of this compound (also known as 2-ethoxyaniline), computational studies have successfully predicted geometric parameters like bond lengths and angles. For instance, in a combined theoretical and experimental study on a triazene (B1217601) derivative of 2-ethoxyaniline, calculations were performed using the B3LYP method with a 6-311++G(2d,p) basis set. chemrevlett.com The results from these calculations showed a strong correlation with experimental data obtained from X-ray crystallography and NMR spectroscopy. chemrevlett.com The correlation coefficient value for ¹H NMR was found to be 0.9886 and for ¹³C NMR was 0.9957, indicating excellent agreement between the theoretical model and experimental measurements. chemrevlett.com
DFT calculations are also instrumental in analyzing the electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability and its tendency to undergo electronic transitions. vulcanchem.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. srce.hr
The table below presents a comparison of theoretical and experimental NMR chemical shifts for a derivative of 2-ethoxyaniline, demonstrating the predictive power of DFT calculations. chemrevlett.com
| Atom | Experimental ¹³C NMR (δ ppm) | Calculated ¹³C NMR (δ ppm) |
|---|---|---|
| C1 | 148.52 | 153.1 |
| C2 | 113.14 | 114.6 |
| C3 | 121.87 | 123.6 |
| C4 | 117.22 | 119.5 |
| C5 | 124.75 | 126.8 |
| C6 | 147.66 | 150.3 |
| C13 (CH₂) | 65.90 | 68.2 |
| C14 (CH₃) | 16.39 | 17.1 |
Molecular Modeling and QSPR (Quantitative Structure-Property Relationship)
Molecular modeling and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. mdpi.comresearchgate.net This approach is valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work.
For derivatives of this compound, QSPR models have been developed to correlate their structural features with specific properties. One study involved the synthesis of novel azoderivatives from 2-ethoxy-N-chloroacetylaniline (derived from this compound) and subsequent molecular modeling for QSPR analysis. farmaciajournal.com This research utilized software packages such as Hyperchem, MOPAC, and CODESSA to calculate molecular descriptors. farmaciajournal.com The process involves:
Generation of Molecular Descriptors: A wide range of descriptors are calculated from the molecular structure, which can be constitutional, topological, geometric, or quantum-chemical in nature.
Variable Selection: Statistical methods, often aided by genetic algorithms, are used to select the most relevant descriptors that have the highest correlation with the property of interest. abechem.commdpi.com
Model Development: A mathematical model, typically a multiple linear regression (MLR) equation, is constructed to link the selected descriptors to the experimental property. abechem.com
Validation: The model's stability and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. researchgate.net
The table below lists some key molecular descriptors for this compound that would be utilized as inputs in a QSPR study.
| Descriptor | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | scbt.com |
| Molecular Weight | 137.18 g/mol | scbt.com |
| Boiling Point | 231-233 °C | innospk.com |
| Density | 1.051 g/mL at 25 °C | innospk.com |
| Refractive Index (n20/D) | 1.555 | chemicalbook.com |
| Water Solubility | 0.5-1.0 g/100 mL at 24.5°C | innospk.com |
Simulation of Reaction Mechanisms
Computational simulations are essential for elucidating complex reaction mechanisms at the molecular level. For this compound, theoretical studies have focused on understanding its behavior in polymerization reactions, which are often difficult to characterize fully through experimental means alone.
The oxidative copolymerization of this compound (PHT) with o-phenylenediamine (B120857) (OPD) has been investigated, and a reaction mechanism has been proposed based on experimental and spectroscopic evidence. researchgate.net Computational modeling supports such proposals by calculating the energies of intermediates and transition states. The generally accepted mechanism for the electropolymerization of anilines involves the initial oxidation of the monomer to form a radical cation. abct.fr This reactive intermediate can then attack another monomer unit, leading to chain propagation. abct.fr
For ortho-substituted anilines like this compound, the reaction can be more complex, with the potential for intramolecular cyclization to form phenazine-like structures within the polymer chain. researchgate.netnih.gov Simulations can help determine the favorability of different reaction pathways (e.g., linear chain growth vs. ladder-like structure formation) by comparing their activation energies. Factors such as polymerization temperature and the acidity of the medium have been shown to significantly influence the structure and properties of the resulting copolymers, effects which can be modeled computationally. researchgate.net
A proposed general mechanism for the oxidative polymerization of this compound is outlined below:
| Step | Description |
|---|---|
| 1. Initiation | Oxidation of the this compound monomer at the anode (or by a chemical oxidant) to form a radical cation. |
| 2. Propagation | The radical cation attacks a neutral monomer, typically at the para-position to the amino group, forming a dimer radical cation. |
| 3. Re-aromatization | The dimer loses protons to regain aromaticity. |
| 4. Chain Growth | The process of oxidation, coupling, and re-aromatization repeats, leading to the growth of the polymer chain. |
| 5. Intramolecular Cyclization | Potential for the growing chain to undergo intramolecular reactions, leading to the formation of phenazine-like ring structures. researchgate.netnih.gov |
The industrial synthesis of this compound itself involves the reduction of 2-ethoxynitrobenzene, another reaction mechanism that can be studied computationally to optimize yield and efficiency. chemicalbook.com
Advanced Materials and Industrial Applications of O Phenetidine Derivatives
Synthesis of Dyes and Pigments
O-Phenetidine (B74808) is classified as a dye intermediate, a category of chemical compounds, primarily aromatic derivatives, used in the manufacturing of dyes and organic pigments. suzehg.com The synthesis of many dyes, particularly those in the vast azo class, relies on a foundational two-step process involving aromatic amines like this compound. unb.canih.gov
The first step is diazotization , where the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. unb.cayoutube.com
The second step is the azo coupling reaction . The highly reactive diazonium salt acts as an electrophile and is reacted with a coupling component, which is an electron-rich nucleophile such as a phenol, naphthol, or another aromatic amine. unb.calibretexts.org This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which acts as a chromophore and is responsible for the substance's color. nih.gov
The specific color of the resulting azo dye can be finely tuned by the choice of the coupling agent and by the presence of other substituent groups on either the diazonium salt or the coupling component. unb.ca While this compound is a recognized precursor, the specific commercial dyes derived from it are part of proprietary manufacturing processes.
Pharmaceutical Intermediates and Drug Synthesis
Phenetidine isomers are important intermediates in the synthesis of various pharmaceutical drugs. wikipedia.org They serve as building blocks that are incorporated into the final structure of an active pharmaceutical ingredient (API).
Acetophenetidin, more commonly known as Phenacetin (B1679774), is a pain-relieving and fever-reducing drug. The direct chemical precursor for the industrial synthesis of Acetophenetidin is p-phenetidine (B124905) (4-ethoxyaniline), the para-isomer of this compound. wikipedia.org
The synthesis is an amide formation reaction. In this process, the amino group of p-phenetidine acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. This reaction results in the formation of an acetamide (B32628) group, yielding N-(4-ethoxyphenyl)acetamide, the chemical name for Phenacetin.
General Reaction for Acetophenetidin Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| p-Phenetidine | Acetic Anhydride | Acetophenetidin (Phenacetin) |
The same chemical principles that allow this compound to be used in dye synthesis can be applied to create novel azoderivatives for potential pharmaceutical or research applications. The diazotization of this compound creates a versatile intermediate, the 2-ethoxyphenyldiazonium salt. This salt can then be coupled with a wide variety of aromatic substrates to form new molecules containing the azo linkage. nih.gov
This synthetic route allows for the combination of the this compound moiety with other pharmacologically relevant structures, such as heterocyclic scaffolds, to explore new chemical space for drug discovery. The resulting azo compounds can be screened for various biological activities.
Carboxamide groups can be synthesized from primary amines like this compound through reactions with carboxylic acids or their derivatives (e.g., acyl chlorides). The resulting this compound-derived carboxamides would possess nitrogen and oxygen donor atoms, making them potential ligands for coordinating with metal ions. Such metal complexes are a significant area of research in inorganic and medicinal chemistry, with applications in catalysis and drug design. nih.govresearchgate.net However, specific research detailing the synthesis and characterization of carboxamide ligands derived explicitly from this compound and their subsequent metal complexes is highly specialized and not widely documented in general chemical literature.
Polymer Science and Conducting Polymers
This compound serves as a monomer for the synthesis of the conducting polymer poly(ortho-ethoxyaniline), sometimes abbreviated as POEA. This polymer belongs to the family of polyanilines, which are intrinsically conducting polymers (ICPs). researchgate.net These organic materials can conduct electricity due to their conjugated pi-electron systems along the polymer backbone.
The electrical properties of conducting polymers like POEA can be controlled through a process called doping, which involves oxidation or reduction to create charge carriers (polarons and bipolarons) that can move along the polymer chain.
Recent research has focused on using derivatives of conducting polymers for biomedical applications, particularly in tissue engineering. Electroactive biomaterials can provide electrical stimuli to cells, influencing processes like cell adhesion, proliferation, and differentiation.
A notable application involves the creation of electroactive nanofibers by blending poly(ortho-ethoxyaniline) (POEA) with biocompatible and biodegradable polymers like poly(l-lactic acid) (PLLA). These blended nanofibers can be produced using the electrospinning technique. researchgate.net
Properties of PLLA/POEA Electrospun Mats
| Property | Observation | Significance |
|---|---|---|
| Morphology | Tunable mean diameter of nanofibers. | Allows for the creation of scaffolds that can mimic the native extracellular matrix. |
| Composition | Presence of POEA confirmed by XPS and FTIR spectroscopy. | Ensures the electroactive component is successfully incorporated into the blend. researchgate.net |
| Biocompatibility | Blends show non-cytotoxic features. | Demonstrates potential as a promising candidate for biological applications and tissue engineering scaffolds. researchgate.net |
These novel electroactive scaffolds combine the desirable mechanical properties and biodegradability of PLLA with the electrical conductivity of POEA. Such systems are being investigated as promising candidates for repairing and regenerating electro-responsive tissues. researchgate.net
Poly(this compound) for Sensors and Electrodes
Poly(this compound) (POEA) is a derivative of polyaniline, a class of conducting polymers well-known for their electronic and electrochemical properties, which make them suitable for sensor and electrode applications. The electrical conductivity of these polymers can be altered by exposure to various chemical species, forming the basis of chemiresistive sensors. While specific, widespread applications of poly(this compound) in commercial sensors are not extensively documented, its properties suggest significant potential.
The synthesis of poly(this compound) can be achieved through chemical oxidative methods. researchgate.net The resulting polymer can be blended with other materials, such as thermoplastic polyurethane (TPU), to produce electrospun nanofibers. researchgate.net Electrospinning is a common technique for creating high-surface-area materials ideal for sensor applications, as the large surface area enhances interaction with analytes.
The potential of conducting polymers like POEA for sensor development is vast. Organic field-effect transistors (OFETs) are a prime example where such materials can be used as the active semiconducting layer for detecting volatile organic compounds and other gases. mdpi.comnih.gov The mechanism of sensing in these devices often involves the analyte modulating the charge carrier mobility or threshold voltage of the transistor, leading to a detectable change in current. nih.gov Given that POEA is a soluble and processable conducting polymer, it is a candidate for the development of low-cost, solution-processable electronic sensors.
Langmuir and Langmuir-Blodgett Films
Poly(this compound) has been successfully used to fabricate ultrathin, highly organized films using the Langmuir-Blodgett (LB) technique. doi.org The LB method involves spreading a solution of the polymer onto a liquid subphase (typically water), compressing the resulting monolayer to a desired surface pressure, and then transferring it layer by layer onto a solid substrate.
The improved solubility of poly(this compound) in solvents like dichloromethane (B109758) is crucial for this process, allowing for the formation of stable Langmuir monolayers at the air-water interface. doi.org Research has shown that the characteristics of the transferred LB films are highly dependent on the preparation conditions. Key parameters include the concentration of the spreading solution, the pH of the aqueous subphase, and the speed at which the monolayer is compressed. doi.org
Optimal transfer of the poly(this compound) monolayer onto a solid substrate is achieved using dilute dichloromethane solutions spread on a low-pH subphase and compressed at a moderate barrier speed. doi.org Characterization of the deposited LB films using UV-visible spectroscopy and cyclic voltammetry confirms that the electrochemical properties of the polymer are retained after the transfer process. doi.org This precise control over film thickness and molecular organization makes LB films of poly(this compound) promising for applications in molecular electronics and sensor devices where well-defined interfaces are critical. arxiv.org
| Parameter | Optimal Condition | Rationale/Effect |
|---|---|---|
| Spreading Solvent | Dilute Dichloromethane | Ensures stable and uniform monolayer formation. |
| Subphase | Low pH Aqueous Solution (pH 2 to 6) | Affects the polymer's conformation and stability at the interface. |
| Compression Speed | 30 mm min⁻¹ | Balances kinetic effects to achieve high transfer ratios without collapsing the monolayer. |
| Transfer Method | Vertical Dipping | Allows for controlled, layer-by-layer deposition onto the substrate. |
Specialty Chemicals (Rubber Chemicals, Textile Auxiliaries)
Historically, this compound and its derivatives have found use as specialty chemicals in industrial processes. One notable application is in the rubber industry. A 1930 patent describes the use of phenetidine isomers, including this compound, as precursors for the synthesis of substituted guanidines, such as di-phenetidyl-guanidine. google.com These compounds were found to be effective accelerators for the rubber vulcanization process, improving the curing time and imparting superior age-resisting properties to the final rubber product. google.com
In the context of the textile industry, while direct use of this compound as an auxiliary is not commonly cited, related compounds are important. The isomeric p-phenetidine, for example, is a known intermediate in the synthesis of dyes and pharmaceuticals. wikipedia.org Aromatic amines are foundational components in many azo dyes, which are widely used for coloring textiles. This connection suggests the broader family of phenetidines serves as important building blocks for chemicals used in textile dyeing and finishing.
Nanomaterial Synthesis
The synthesis of gold nanoparticles (AuNPs) typically involves the reduction of a gold salt, such as chloroauric acid (HAuCl₄), in the presence of a reducing agent and a capping agent to stabilize the newly formed particles. youtube.com Common reducing agents include sodium borohydride, ascorbic acid, and various amino acids. nih.govresearchgate.netresearchgate.net However, a review of scientific literature does not indicate that this compound is a commonly used or documented reducing agent for the synthesis of gold nanoparticles.
Carbon dots (CDs) are quasi-spherical carbon nanoparticles, typically smaller than 10 nm, that exhibit size- and surface-chemistry-dependent photoluminescence. They are of great interest for applications in bioimaging, sensing, and optoelectronics. Derivatives of this compound, specifically the closely related compound o-phenylenediamine (B120857) (o-PD), have been successfully used as a precursor for the synthesis of highly fluorescent carbon dots.
These CDs can be synthesized via facile methods such as solvothermal or microwave-assisted routes. In a solvothermal synthesis, o-phenylenediamine is dissolved in a solvent like toluene (B28343) and heated in a sealed container, leading to the formation of carbon dots. doi.org The resulting nanoparticles often possess amino functional groups on their surface, which enhances their water solubility and provides sites for further functionalization. doi.org Research has demonstrated that by adjusting the reaction conditions (e.g., solvent, temperature), the emission color of the CDs can be tuned, producing multicolor fluorescent nanoparticles spanning the blue, green, and red parts of the spectrum.
| Synthesis Method | Precursor | Key Features of Resulting Carbon Dots | Potential Applications |
|---|---|---|---|
| Solvothermal | o-Phenylenediamine in Toluene | Amino-functionalized surface, unique optical properties. | Bioimaging, antibacterial composites. |
| Microwave-assisted | o-Phenylenediamine | Strong yellow fluorescence, high quantum yield (38.5%), water-soluble. | Cell imaging, sensitive detection of Fe³⁺ and H₂O₂. |
| Solvothermal (tuned conditions) | o-Phenylenediamine | Tunable emission (Red, Green, Blue), stable optical properties. | White light-emitting diodes (WLEDs), anti-counterfeiting inks. |
Environmental Aspects and Analytical Detection
Environmental Fate and Transport Considerations
The environmental fate and transport of a chemical compound describe how it behaves and moves within different environmental compartments (e.g., air, water, soil) and how it might transform over time. Understanding these processes is crucial for assessing potential environmental risks and human exposure pathways.
Specific data regarding the environmental fate and transport of o-Phenetidine (B74808) are limited in the scientific literature. General information available indicates that for many aromatic amines, their behavior in the environment is influenced by factors such as their solubility, volatility, susceptibility to degradation (biotic and abiotic), and potential for adsorption to soil or sediment particles cdc.gov. Without specific studies on this compound, its persistence, biodegradability, bioaccumulative potential, and mobility in soil remain largely uncharacterized hpc-standards.com.
General principles suggest that compounds like this compound, being organic molecules, can undergo various transformation processes in the environment, including photodegradation, hydrolysis, and microbial degradation, depending on the specific environmental conditions. Their partitioning between water, soil, and air will be governed by their physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).
Analytical Methods for Detection in Environmental Samples
The accurate detection and quantification of this compound in environmental matrices require sensitive and selective analytical techniques. Several chromatographic and spectroscopic methods have been developed or adapted for the analysis of aromatic amines, which can be applied to this compound.
HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic amines in environmental samples. This method offers good separation capabilities and is suitable for quantifying compounds that absorb UV light. While direct environmental analytical data for this compound using HPLC-UV is not extensively detailed in the provided literature, methods developed for structurally similar compounds, such as o-phenylenediamine (B120857), demonstrate its applicability. For instance, an HPLC method with UV detection has been employed for the analysis of o-phenylenediamine in air samples, achieving a reliable quantitation limit of 2.1 µg/m³ osha.gov. This suggests that HPLC-UV can be a viable method for detecting this compound in various environmental matrices, provided appropriate sample preparation and chromatographic conditions are optimized.
Table 8.2.1: HPLC-UV Analysis of o-Phenylenediamine in Air Samples
| Parameter | Value / Description | Source |
| Analyte | o-Phenylenediamine | osha.gov |
| Sample Matrix | Air (extracted with aqueous EDTA solution) | osha.gov |
| Detection Method | High-Performance Liquid Chromatography (HPLC) with UV detector | osha.gov |
| Reliable Quantitation Limit | 2.1 µg/m³ | osha.gov |
| Std. Error of Estimate | 7.9% (at target concentration) | osha.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying organic compounds in complex environmental samples. It combines the separation power of gas chromatography with the specificity and sensitivity of mass spectrometry. GC-MS has been utilized for the analysis of various aromatic amines in industrial wastewater and other environmental matrices, often requiring derivatization to improve volatility and chromatographic performance iwaponline.com. While specific detection limits for this compound in environmental samples via GC-MS are not explicitly detailed in the provided snippets, the technique is recognized for its ability to achieve low detection limits, potentially in the picogram range, for derivatized aromatic amines iwaponline.com. GC-MS is also broadly applied for screening hazardous chemicals in environmental samples, offering comprehensive data through full-scan or selective ion monitoring silcotek.com.
Capillary Electrophoresis
Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency and requires minimal sample volumes. CE, particularly when coupled with amperometric detection (CZE-AD), has been successfully applied for the determination of aromatic amines in water samples. Studies on o-phenylenediamine, a related compound, have demonstrated detection limits as low as 5.0 x 10⁻⁸ mol/L using a phosphate-citrate buffer system nih.gov. This indicates that CE methods can provide sensitive detection of aromatic amines in aqueous environmental samples.
Table 8.2.3: Capillary Electrophoresis Analysis of o-Phenylenediamine in Water Samples
| Parameter | Value / Description | Source |
| Analyte | o-Phenylenediamine | nih.gov |
| Sample Matrix | Water samples | nih.gov |
| Detection Method | Capillary Zone Electrophoresis with Amperometric Detection (CZE-AD) | nih.gov |
| Buffer System | 0.16 mol/L Na₂HPO₄-citric acid buffer (pH 4.6) | nih.gov |
| Detection Limit (S/N=3) | 5.0 x 10⁻⁸ mol/L | nih.gov |
Advanced Research Directions and Emerging Applications
Computational Drug Design and Mechanistic Insights
The realm of computational chemistry is increasingly being leveraged to understand and predict the behavior of molecules, offering a powerful tool in drug discovery and development. In the context of o-phenetidine (B74808) and its derivatives, computational methods provide crucial mechanistic insights at an atomic level, which are often unattainable through experimental studies alone. researchgate.netuci.edu These computational approaches are instrumental in elucidating the bioactivation pathways of phenetidine-containing compounds and designing novel therapeutic agents. researchgate.netuci.edu
One of the key applications of computational studies is in understanding the metabolic fate of drugs. For instance, the metabolic bioactivation of phenacetin (B1679774), a drug structurally related to this compound, has been studied using computational methods to understand the formation of reactive metabolites that can lead to toxicity. researchgate.net By modeling these biochemical pathways, researchers can predict potential adverse effects and guide the design of safer drug candidates. researchgate.net
Furthermore, computational drug design, often referred to as computer-aided drug design (CADD), plays a pivotal role in identifying and optimizing new drug leads. uci.edudtic.mil By simulating the interaction between a ligand, such as an this compound derivative, and its biological target, researchers can predict binding affinities and modes of action. uci.edu This allows for the rational design of molecules with enhanced potency and selectivity. For example, computational modeling has been integral in the development of novel inhibitors targeting specific enzymes or receptors, paving the way for new treatments for a range of diseases. uci.edu
The integration of molecular modeling with medicinal chemistry has led to the successful identification of new classes of small molecules with therapeutic potential. uci.edu These computational insights not only accelerate the drug discovery process but also contribute to a more fundamental understanding of the molecular mechanisms underlying pharmacological activity. researchgate.netuci.edu
Sustainable Synthesis and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies in the chemical industry. The principles of green chemistry are being increasingly applied to the synthesis of this compound derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. zenodo.orgchemijournal.com
A prominent green approach involves the use of alternative energy sources, such as microwave irradiation, to accelerate chemical reactions. zenodo.orgrjptonline.org Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to seconds, while also leading to higher yields and lower energy consumption compared to conventional heating methods. zenodo.orgrjptonline.org This technique has been successfully employed in the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine (B120857), a related compound, highlighting its potential for the synthesis of this compound-based structures. zenodo.orgrjptonline.org
Another key aspect of green chemistry is the use of environmentally friendly solvents and catalysts. Water, being a non-toxic and readily available solvent, has been explored as a medium for the synthesis of benzimidazoles, demonstrating excellent efficiency and selectivity. rsc.org The use of water not only reduces the reliance on volatile organic solvents but can also simplify work-up procedures. rsc.org
Furthermore, the development of reusable and non-toxic catalysts is a major focus. chemijournal.commdpi.com Catalysts such as alumina (B75360) and various metal salts have been investigated for their ability to promote reactions under milder conditions. rjptonline.orgmdpi.com For instance, the condensation of o-phenylenediamines with aldehydes has been achieved using alumina as a catalyst, which can be easily recovered and reused. chemijournal.comrjptonline.org Similarly, the use of transition metal catalysts, including those in nanoform, is being explored to facilitate reactions under environmentally benign conditions. researchgate.net These green synthetic strategies offer a more sustainable pathway for the production of this compound and its derivatives, aligning with the broader goals of sustainable industrial chemistry. chemijournal.comnih.gov
Development of Multifunctional Materials
This compound and its polymers are emerging as versatile building blocks for the creation of advanced multifunctional materials with a wide range of applications. The unique electronic and chemical properties of poly(this compound) (POEA) and its copolymers make them suitable for use in corrosion protection, electroactive materials, and sensors. researchgate.netresearchgate.net
One of the significant applications of this compound-based polymers is in the field of corrosion prevention. nih.govresearchgate.net Coatings derived from poly(o-phenylenediamine), a related polymer, have been shown to form a protective layer on metal surfaces, mitigating corrosion. nih.govresearchgate.net The synthesis of these polymer films can be achieved through green chemistry principles, further enhancing their appeal for industrial applications. researchgate.net The ability of these polymers to act as a physical barrier against corrosive agents makes them a promising alternative to traditional, often more hazardous, corrosion inhibitors. nih.gov
In the realm of materials science, electroactive nanofibers incorporating poly(o-ethoxyaniline) have been developed for potential biological applications. researchgate.net These materials combine the mechanical properties of a base polymer, such as thermoplastic polyurethane, with the electroactive nature of POEA. researchgate.net The resulting nanofibers can be produced with uniform morphology and have potential uses in areas like tissue engineering and biosensors. researchgate.net
Q & A
Basic Research: Synthesis and Characterization
Q1. What methodological considerations are critical for optimizing the synthesis of o-Phenetidine derivatives while ensuring reproducibility? Answer:
- Experimental Design: Use controlled reaction conditions (e.g., reflux under inert atmosphere) with precise stoichiometric ratios. Monitor reaction progress via TLC or HPLC.
- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity optimization) to isolate pure products.
- Characterization: Validate structural integrity using ¹H/¹³C NMR (chemical shifts for ethoxy and amine groups), FT-IR (N-H stretching ~3400 cm⁻¹), and HPLC-MS (purity >95%) .
Table 1: Common Characterization Techniques for o-Phenetidine Derivatives
| Technique | Parameters | Key Observations |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 1.35 (t, -OCH₂CH₃), δ 3.90 (q, -OCH₂), δ 6.70–7.20 (aromatic protons) |
| HPLC-MS | C18 column, MeCN:H₂O (70:30) | Retention time: 8.2 min; [M+H]⁺ = 138.1 m/z |
| FT-IR | KBr pellet | Peaks at 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C) |
Basic Research: Stability and Degradation
Q2. How can researchers systematically evaluate the stability of this compound under varying environmental conditions? Answer:
- Experimental Variables: Test pH (2–12), temperature (25–60°C), and light exposure. Use UV-Vis spectroscopy to track absorbance changes at λ_max = 280 nm.
- Kinetic Analysis: Apply Arrhenius equations to calculate degradation rate constants. Use ANOVA to assess significance of environmental factors .
- Degradation Products: Identify byproducts via GC-MS or LC-QTOF and compare with reference libraries .
Advanced Research: Mechanistic Pathways
Q3. What advanced methodologies are employed to elucidate the metabolic or reaction mechanisms involving this compound? Answer:
- Isotopic Labeling: Use ¹⁵N-labeled o-Phenetidine in metabolic studies (e.g., hepatic microsomal assays) to trace N-oxidation pathways.
- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict reactive sites for electrophilic substitution or metabolic activation .
- In Situ Spectroscopy: Utilize stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates during reactions .
Advanced Research: Data Contradiction Analysis
Q4. How should researchers resolve contradictions in reported toxicity profiles or reaction outcomes of this compound? Answer:
- Systematic Review: Conduct meta-analysis of existing data (e.g., LD₅₀ values, Ames test results) to identify outliers. Use PRISMA guidelines for literature screening .
- Replication Studies: Reproduce conflicting experiments under standardized conditions (e.g., OECD Guidelines for toxicity testing).
- Statistical Validation: Apply Cochran’s Q test to assess heterogeneity in toxicity data or Fisher’s exact test for dichotomous outcomes .
Table 2: Contradictory Toxicity Data Resolution Workflow
| Step | Action | Tool/Technique |
|---|---|---|
| 1 | Literature Survey | PubMed, SciFinder |
| 2 | Data Extraction | PRISMA Flowchart |
| 3 | Bias Assessment | ROBINS-I Tool |
| 4 | Statistical Analysis | RevMan, R Studio |
Advanced Research: Computational Modeling
Q5. What parameters are essential for validating computational models predicting this compound’s physicochemical properties? Answer:
- Model Calibration: Compare predicted vs. experimental logP (octanol-water partition coefficient) and pKa values. Use RMSE <0.5 as validation threshold.
- Solvent Effects: Include implicit solvent models (e.g., COSMO-RS) in molecular dynamics (MD) simulations to account for solvation .
- Sensitivity Analysis: Vary force field parameters (e.g., AMBER vs. CHARMM) to assess model robustness .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
